molecular formula C12H20N2O3 B2405854 Tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 2567489-72-7

Tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B2405854
CAS No.: 2567489-72-7
M. Wt: 240.303
InChI Key: BPWGCTFYOMUFSA-NXEZZACHSA-N
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Description

Tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound featuring a piperidine ring substituted with a cyanomethyl group and a hydroxyl group The tert-butyl group attached to the nitrogen atom of the piperidine ring provides steric hindrance, which can influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via nucleophilic substitution reactions using cyanomethyl halides.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.

    Protection with Tert-butyl Group: The final step involves the protection of the nitrogen atom with a tert-butyl group using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The cyanomethyl group can be reduced to form primary amines.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of structural modifications on biological activity. Its derivatives may serve as potential candidates for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The presence of the piperidine ring and the cyanomethyl group can impart significant biological activity, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
  • Tert-butyl (3R,4R)-3-(methyl)-4-hydroxypiperidine-1-carboxylate
  • Tert-butyl (3R,4R)-3-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate

Uniqueness

Tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of the cyanomethyl group, which can undergo a variety of chemical transformations. This makes it a versatile intermediate in synthetic chemistry. Additionally, the combination of the tert-butyl group and the piperidine ring provides a balance of steric hindrance and reactivity, making it suitable for diverse applications in research and industry.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-5-10(15)9(8-14)4-6-13/h9-10,15H,4-5,7-8H2,1-3H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWGCTFYOMUFSA-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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